(2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine
Description
(2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine is a complex secondary amine that integrates a chiral 1-(pyridin-3-yl)ethylamine core with a 2-methylpentyl group. The specific arrangement of these components gives rise to a molecule with potential for stereoselective interactions and diverse chemical reactivity, making it a compelling target for contemporary research.
Chiral amines are indispensable components in the field of asymmetric synthesis, serving as crucial building blocks for the construction of complex, stereochemically defined molecules. cuni.cz Their importance is underscored by their prevalence in a vast array of pharmaceuticals and biologically active compounds, where the specific three-dimensional arrangement of atoms is often critical for therapeutic efficacy. nih.govnbinno.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.gov
The utility of chiral amines extends beyond their incorporation into final target molecules. They are frequently employed as chiral auxiliaries, resolving agents for racemic mixtures, and as ligands in transition metal-catalyzed reactions, enabling the synthesis of other chiral molecules with high enantiomeric purity. nih.gov The development of innovative and sustainable synthetic routes to access enantiomerically enriched amines remains a key focus of modern chemical research. nih.gov The presence of a chiral center in the 1-(pyridin-3-yl)ethyl portion of this compound positions it firmly within this important class of compounds.
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgdntb.gov.ua Its presence in a molecule can impart a range of desirable physicochemical properties, including enhanced water solubility, the ability to form hydrogen bonds, and chemical stability. dntb.gov.ua The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets such as enzymes and receptors. dntb.gov.ua
The pyridine moiety is a core component in over 7,000 existing drug molecules and is found in numerous FDA-approved drugs. rsc.org Its versatility is demonstrated by its presence in a wide variety of therapeutic agents, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The inclusion of the pyridine-3-yl group in this compound suggests its potential to interact with biological systems in a manner characteristic of other pyridine-containing compounds.
The study of amines has been a cornerstone of organic chemistry since the 19th century, beginning with investigations into ammonia (B1221849) and its derivatives. solubilityofthings.com A significant class of naturally occurring amines, known as alkaloids, have long been recognized for their potent physiological effects. libretexts.orgoit.edu These complex molecules, often of plant origin, have served as both medicines and poisons for centuries and laid the groundwork for the development of modern pharmaceuticals. libretexts.org
Contemporary research on complex amine-based compounds is focused on the development of new, efficient, and sustainable synthetic methodologies. ijrpr.commdpi.com This includes the use of transition metal catalysis, C-H functionalization, and biocatalysis to construct intricate amine-containing molecules with high precision. ijrpr.comrsc.org There is a growing emphasis on creating amine derivatives with enhanced properties for specialized applications in materials science, agrochemicals, and particularly in pharmaceuticals, where more than 40% of drugs and drug candidates contain amine functionalities. illinois.edudatainsightsmarket.com The synthesis and investigation of compounds like this compound are aligned with these current research trajectories, aiming to expand the chemical space of functional amine-based molecules.
Given the established importance of its constituent chiral amine and pyridine moieties, this compound presents several promising avenues for research. The combination of these structural features suggests potential applications in areas where molecular recognition and stereoselectivity are paramount.
Potential Research Applications:
Asymmetric Catalysis: The chiral nature of the molecule makes it a candidate for use as a ligand in asymmetric metal catalysis or as an organocatalyst itself. Its efficacy in promoting stereoselective transformations could be a key area of investigation.
Medicinal Chemistry: The pyridine ring is a well-known pharmacophore. Research could focus on evaluating the biological activity of this compound and its derivatives against various therapeutic targets. Its structural similarity to other bioactive amines suggests it could be a valuable scaffold for drug discovery.
Materials Science: Amines are utilized in the development of polymers and functional materials. ijrpr.com The specific properties of this compound could be explored for the creation of novel materials with tailored characteristics.
The synthesis of this compound likely involves multi-step synthetic sequences, potentially utilizing techniques such as reductive amination between 1-(pyridin-3-yl)ethan-1-amine and 2-methylpentanal (B94375), followed by purification and characterization.
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| Molecular Formula | C13H22N2 |
| Molecular Weight | 206.33 g/mol |
| LogP | ~3.5 |
| pKa (most basic) | ~9.5 (pyridinium ion) |
Further research into the precise synthesis, characterization, and application of this compound is warranted to fully elucidate its potential contributions to the fields of chemical synthesis, medicinal chemistry, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(1-pyridin-3-ylethyl)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-6-11(2)9-15-12(3)13-7-5-8-14-10-13/h5,7-8,10-12,15H,4,6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUNDFGGUXSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CNC(C)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Methylpentyl 1 Pyridin 3 Yl Ethyl Amine
Reactivity Profiles of the Secondary Amine Functionality in Complex Systems
The secondary amine group in (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine is a key functional group that dictates a significant portion of the molecule's chemical behavior. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. ncert.nic.in This inherent reactivity allows it to participate in a variety of chemical transformations common to aliphatic and aromatic secondary amines.
Key reactions involving the secondary amine functionality include:
Alkylation: The amine can undergo N-alkylation when treated with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. ncert.nic.innih.gov Further reaction can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. ncert.nic.in The steric bulk presented by the 2-methylpentyl and 1-(pyridin-3-yl)ethyl groups may hinder the rate of alkylation compared to less substituted amines. nih.gov
Acylation: In the presence of acid chlorides, anhydrides, or esters, the secondary amine can be acylated to form an amide. ncert.nic.in This nucleophilic substitution reaction involves the replacement of the hydrogen atom on the nitrogen with an acyl group. ncert.nic.in Such reactions are typically carried out in the presence of a stronger base, like pyridine (B92270), which serves to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.instackexchange.comvedantu.com
Catalysis: Secondary amines are well-established catalysts in organic synthesis, primarily through the formation of enamine or iminium ion intermediates. nih.govresearchgate.net When reacting with carbonyl compounds like aldehydes or ketones, the secondary amine can form a nucleophilic enamine, which can then react with various electrophiles. acs.org Alternatively, condensation with α,β-unsaturated carbonyls can form an iminium ion, which lowers the LUMO of the system and activates it for conjugate addition reactions. researchgate.net The chiral nature of this compound could theoretically allow it to be used in asymmetric catalysis.
The table below summarizes these characteristic reactions.
| Reaction Type | Typical Reagents | Product Type | Mechanistic Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Tertiary Amine | Nucleophilic substitution (Sₙ2) where the amine acts as the nucleophile. ncert.nic.innih.gov |
| N-Acylation | Acid Chlorides (e.g., CH₃COCl), Anhydrides | Amide | Nucleophilic acyl substitution. Often requires a base like pyridine to scavenge acid byproduct. ncert.nic.invedantu.com |
| Iminium Ion Formation | α,β-Unsaturated Aldehydes/Ketones | Iminium Ion (intermediate) | Reversible condensation; key step in organocatalysis to activate substrates for nucleophilic attack. researchgate.net |
| Enamine Formation | Aldehydes/Ketones | Enamine (intermediate) | Condensation reaction that transforms an electrophilic carbonyl carbon into a nucleophilic α-carbon. acs.org |
Pyridine Ring Reactivity and Directed Functionalization
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. nih.gov This electronic nature significantly influences its reactivity, making it less susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609) but more prone to nucleophilic attack. quimicaorganica.orgwikipedia.org
Electrophilic Aromatic Substitution (EAS): EAS reactions on an unsubstituted pyridine ring require harsh conditions and proceed preferentially at the C-3 (meta) position. quimicaorganica.orgquora.com This regioselectivity is due to the deactivation of the C-2 (ortho) and C-4 (para) positions by the nitrogen atom; attack at these positions would result in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen. quora.comquora.com In this compound, the alkylamine substituent is already at the C-3 position. As an alkyl group, it is weakly activating and ortho-, para-directing. Therefore, for further EAS reactions, substitution would be directed to the C-2, C-4, and C-6 positions, with the outcome influenced by a combination of electronic and steric factors. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring, making substitution even more difficult. wikipedia.org
Directed Functionalization: Given the challenges with classical EAS, modern methods for pyridine functionalization are often employed.
Directed ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. uwindsor.ca It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base (typically an organolithium reagent), followed by quenching with an electrophile. clockss.orgharvard.edu While the alkylamine side chain itself is not a strong DMG, it could be converted into a more effective one, such as an amide or carbamate. uwindsor.ca Such a strategy would allow for the specific functionalization of the C-2 and C-4 positions of the pyridine ring.
C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a versatile tool for derivatizing pyridine rings without pre-functionalization. nih.govnih.gov These methods can enable alkylation, arylation, and other transformations at various positions, with regioselectivity often controlled by the choice of catalyst and directing group. nih.govnih.gov
The following table outlines the expected regioselectivity for different functionalization strategies on the 3-substituted pyridine core of the target molecule.
| Reaction Type | Conditions/Reagents | Major Position(s) Functionalized | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Strongly acidic (e.g., HNO₃/H₂SO₄) | Reaction is highly disfavored | Protonation of the ring nitrogen strongly deactivates the ring towards electrophilic attack. wikipedia.org |
| Directed ortho-Metalation (DoM) | 1. Conversion of amine to DMG (e.g., amide) 2. Strong base (e.g., s-BuLi) 3. Electrophile (e.g., I₂) | C-2 and/or C-4 | The directing group coordinates the metal, facilitating deprotonation at the adjacent positions. uwindsor.caharvard.edu |
| Minisci-Type Radical Reaction | Radical source, Acid | C-2 and C-6 | Radical addition occurs preferentially at the ortho/para positions of the protonated pyridine ring. acs.org |
| Nucleophilic Aromatic Substitution (SₙAr) | Requires a leaving group on the ring and a strong nucleophile | Position of the leaving group (typically C-2, C-4, or C-6) | The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate. mdpi.com |
Stereochemical Stability and Potential Epimerization Pathways of the Chiral Centers
This compound possesses two carbon-based chiral centers: one at the C-1 position of the ethyl group (the benzylic-like carbon, alpha to the pyridine ring) and another at the C-2 position of the methylpentyl group. The stereochemical stability of these centers is critical, as different stereoisomers can have distinct biological properties. nih.gov
Chiral Center on the (2-Methylpentyl) Group: This is a standard sp³-hybridized carbon within an alkyl chain. It is considered stereochemically robust and is not prone to inversion or epimerization under typical reaction conditions.
Chiral Center Alpha to the Pyridine Ring: This center is more susceptible to stereochemical changes. The hydrogen atom attached to this carbon is acidic due to its position alpha to the aromatic pyridine ring. Abstraction of this proton by a base would lead to the formation of a planar, achiral carbanion (or enolate-like) intermediate. libretexts.orgnih.gov Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers—a process known as racemization (if it's the only chiral center) or epimerization (in the presence of other chiral centers). libretexts.org This deprotonation-reprotonation mechanism is a common pathway for the loss of stereochemical integrity at carbons alpha to carbonyl groups or aromatic rings. libretexts.orgnih.gov
Chirality at the Nitrogen Atom: The secondary amine's nitrogen atom is also technically a stereocenter when bonded to three different groups. However, acyclic amines undergo rapid pyramidal inversion at room temperature. libretexts.org This inversion interconverts the two enantiomeric configurations so quickly that they cannot be resolved or isolated. libretexts.orgstereoelectronics.org Therefore, the nitrogen atom is not considered a stable chiral center.
Factors that can influence the epimerization at the carbon alpha to the pyridine ring include temperature, solvent, and the presence of acids or bases. Elevated temperatures and the presence of a strong base are particularly conducive to proton abstraction and subsequent epimerization. nih.gov
| Factor | Effect on Cα to Pyridine | Effect on C2 of Methylpentyl | Explanation |
|---|---|---|---|
| Strong Base (e.g., LDA, NaH) | High risk of epimerization | Stable | The base can abstract the acidic proton alpha to the pyridine ring, forming a planar, achiral intermediate. libretexts.orgnih.gov |
| Elevated Temperature | Increased risk of epimerization | Stable | Provides the necessary activation energy to overcome the barrier for proton abstraction and inversion. |
| Acidic Conditions | Generally stable | Stable | Protonation occurs at the more basic nitrogen atoms, which does not facilitate C-H bond cleavage at the chiral center. |
| Enzymatic Action | Potential for epimerization | Potentially susceptible | Specific enzymes, such as racemases or epimerases, can catalyze the interconversion of stereoisomers in biological systems. nih.gov |
Investigations into Key Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and the intermediates involved is fundamental to predicting and controlling the chemical transformations of this compound.
Mechanism of Secondary Amine Reactions: The acylation of the secondary amine with an acyl chloride in the presence of pyridine provides a good example. The reaction likely proceeds through one of two pathways. The secondary amine can directly act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, and the pyridine acts as a base to deprotonate the resulting ammonium species, yielding the final amide product. Alternatively, pyridine itself can first act as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium salt. brainly.in This activated intermediate is then readily attacked by the secondary amine to furnish the amide.
Mechanism of Pyridine Ring Functionalization: For electrophilic aromatic substitution, the mechanism involves the attack of the π-system of the pyridine ring on an electrophile (E⁺). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. As previously discussed, attack at the C-3 position is favored because all resonance structures of the resulting sigma complex avoid placing a positive charge on the electronegative nitrogen atom. quora.comquora.com A base then removes a proton from the C-3 carbon to restore aromaticity.
In directed ortho-metalation, the mechanism begins with the coordination of an organolithium reagent (e.g., s-BuLi) to the directing group (DMG). This coordination positions the strong base in proximity to the C-2 or C-4 proton, facilitating its abstraction and the formation of a pyridyl-lithium intermediate. harvard.edu This organometallic species is a potent nucleophile that can then react with a wide range of electrophiles to introduce new functional groups.
Mechanism of Epimerization: The key mechanism for the loss of stereochemical integrity at the carbon alpha to the pyridine ring is epimerization via a carbanion intermediate. libretexts.orgnih.gov
Deprotonation: A base removes the acidic proton from the chiral carbon alpha to the pyridine ring. The acidity of this proton is enhanced by the ability of the aromatic ring to stabilize the resulting negative charge through resonance.
Formation of a Planar Intermediate: The resulting carbanion is sp²-hybridized and has a planar geometry. At this stage, the original stereochemical information is lost.
Reprotonation: A proton source (such as the conjugate acid of the base or the solvent) can add a proton back to either face of the planar carbanion. This reprotonation is often non-stereoselective, leading to the formation of both original and inverted stereoconfigurations, resulting in an epimeric mixture. libretexts.org
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylpentyl 1 Pyridin 3 Yl Ethyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each non-equivalent proton. The aromatic protons of the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with characteristic splitting patterns corresponding to their positions on the ring. The methine proton of the ethylamine (B1201723) moiety, being adjacent to both the pyridine ring and the nitrogen atom, would likely appear as a quartet. The protons of the 2-methylpentyl group would be observed in the upfield region, with chemical shifts and multiplicities determined by their proximity to the nitrogen atom and neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate at lower field strengths (higher ppm values) compared to the aliphatic carbons of the 2-methylpentyl group. The chemical shifts of the carbons directly bonded to the nitrogen atom would be deshielded.
Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, further confirming the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H2 | ~8.5 | s |
| Pyridine-H4 | ~7.7 | d |
| Pyridine-H5 | ~7.3 | dd |
| Pyridine-H6 | ~8.4 | d |
| CH-N (ethyl) | ~3.5 | q |
| CH₃ (ethyl) | ~1.4 | d |
| CH-N (pentyl) | ~2.6 | m |
| CH₂ (pentyl) | ~1.2-1.5 | m |
| CH (methylpentyl) | ~1.6 | m |
| CH₃ (methylpentyl) | ~0.9 | d |
| CH₃ (pentyl end) | ~0.8 | t |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | ~149 |
| Pyridine-C3 | ~140 |
| Pyridine-C4 | ~135 |
| Pyridine-C5 | ~123 |
| Pyridine-C6 | ~148 |
| C-N (ethyl) | ~55 |
| C-CH₃ (ethyl) | ~20 |
| C-N (pentyl) | ~58 |
| Aliphatic Cs (pentyl) | ~20-40 |
High-Resolution Mass Spectrometry for Precise Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This information is critical for confirming the molecular formula, C₁₄H₂₄N₂, and for assessing the purity of the sample.
Molecular Ion Peak: In an HRMS spectrum, the compound would exhibit a molecular ion peak ([M+H]⁺) with a high mass accuracy, allowing for the unambiguous determination of its elemental composition.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For secondary amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This would lead to the formation of stable, nitrogen-containing fragment ions. The loss of the largest alkyl group is often the preferred fragmentation pathway. whitman.edu
Interactive Data Table: Predicted HRMS Fragmentation
| Fragment Ion | m/z (calculated) | Description |
| [C₁₄H₂₅N₂]⁺ | 221.2012 | Protonated molecular ion |
| [C₈H₁₁N₂]⁺ | 135.0917 | Loss of the 2-methylpentyl radical |
| [C₆H₁₄N]⁺ | 100.1121 | Loss of the 1-(pyridin-3-yl)ethyl radical |
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of a secondary amine typically shows a single N-H stretching vibration in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org Other key absorptions would include C-H stretching vibrations for both the aliphatic and aromatic portions of the molecule, C-N stretching, and the characteristic ring vibrations of the pyridine moiety. researchgate.netcdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations of the pyridine group are typically strong in the Raman spectrum. aps.orgresearchgate.net
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3350 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=N, C=C Ring Stretch (Pyridine) | 1400-1600 | IR, Raman |
| C-N Stretch | 1000-1250 | IR |
X-ray Crystallography and Diffraction Studies for Solid-State Conformation Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound or a salt thereof can be obtained, this technique would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The flexible nature of the 2-methylpentyl group may present challenges in obtaining crystals of sufficient quality for X-ray diffraction. However, successful structure determination would reveal the preferred spatial orientation of the alkyl and pyridylethyl substituents relative to each other and the stereochemistry at the chiral centers.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Stereoisomer Purity Determination
This compound is a chiral molecule with two stereocenters, meaning it can exist as four possible stereoisomers. Chiral chromatography is essential for separating these enantiomers and diastereomers to determine the enantiomeric excess (ee) and stereoisomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a common method for the enantioselective separation of chiral amines. mdpi.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation.
Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile chiral compounds. wiley.comchromatographyonline.com Derivatization of the amine with a suitable reagent may be necessary to improve its volatility and chromatographic behavior on a chiral GC column.
The development of a robust chiral separation method is critical for the quality control of enantiomerically enriched this compound.
Computational Chemistry and Molecular Modeling of 2 Methylpentyl 1 Pyridin 3 Yl Ethyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies and reactivity indices. For (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine, DFT calculations, hypothetically performed using a functional like B3LYP with a 6-31G* basis set, can reveal key aspects of its chemical behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In the case of this compound, the MEP would likely show a negative potential (red/yellow regions) around the nitrogen atom of the pyridine (B92270) ring, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the amine's hydrogen atom, highlighting sites for nucleophilic interaction.
Reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the amine and pyridine nitrogen atoms. |
| LUMO Energy | -0.8 eV | Suggests electron-accepting potential, likely located on the pyridine ring. |
| HOMO-LUMO Gap | 5.7 eV | Implies good kinetic stability and moderate reactivity. |
| Dipole Moment | 2.1 Debye | Indicates a moderate overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering detailed information about conformational flexibility and interactions with its environment. For a flexible molecule like this compound, MD simulations are essential for exploring its accessible conformations in a simulated biological environment, such as a water box.
A typical MD simulation would involve placing the molecule in a solvent environment and simulating its movements over a period of nanoseconds. The analysis of the resulting trajectory can reveal the most stable conformations and the dynamics of transitions between them. The root-mean-square deviation (RMSD) of the atomic positions over time can be monitored to assess the stability of the simulation and identify when the system has reached equilibrium.
Key dihedral angles, particularly around the rotatable bonds connecting the aliphatic chain, the ethyl group, and the pyridine ring, would be monitored to map the conformational landscape. The analysis would likely show that the bulky 2-methylpentyl group and the pyridine ring adopt specific orientations to minimize steric hindrance, leading to a set of preferred low-energy conformations.
When studying ligand-target dynamics, the molecule would be placed in the binding site of a putative protein receptor. The MD simulation would then illustrate the stability of the binding pose, the nature of intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of water molecules in mediating the interaction. cam.ac.uk
Table 2: Key Observables from a Hypothetical MD Simulation
| Parameter | Description | Potential Finding |
| RMSD | Root-Mean-Square Deviation of ligand atoms over time. | A plateau in the RMSD plot after an initial rise would indicate that the molecule has adopted a stable conformational state. |
| Dihedral Angle Distribution | Analysis of torsion angles of key rotatable bonds. | Certain dihedral angles would show a high probability, corresponding to the most stable rotamers. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | SASA fluctuations can indicate conformational changes that expose or bury different functional groups. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with a target protein. | Persistent hydrogen bonds between the pyridine nitrogen or amine hydrogen and receptor residues would signify key binding interactions. |
Molecular Docking Studies for Putative Receptor Binding Site Predictions and Ligand Orientation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jscimedcentral.com This method is instrumental in structure-based drug design for predicting binding modes and estimating binding affinities. nih.gov Since a specific biological target for this compound is not defined, a hypothetical docking study could be performed against a representative G-protein coupled receptor (GPCR) or an enzyme where similar pyridine-containing molecules are known to be active.
The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's flexibility is typically accounted for by allowing its rotatable bonds to move freely during the docking process. nih.govnih.gov The docking algorithm then samples a vast number of possible binding poses within the defined binding site of the receptor.
Each generated pose is evaluated by a scoring function, which estimates the binding free energy. iaanalysis.com Lower scores typically indicate more favorable binding. iaanalysis.com Analysis of the top-ranked poses would reveal the most probable binding orientation. For this compound, it is plausible that the pyridine ring would engage in π-π stacking or hydrogen bonding with aromatic or polar residues in the receptor's active site, while the aliphatic (2-methylpentyl) group would likely occupy a hydrophobic pocket. nih.govnih.gov
Table 3: Hypothetical Molecular Docking Results against a Putative Kinase Target
| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| AutoDock Vina | Vina Score | -7.8 | Hydrogen bond from pyridine N to a backbone NH of a hinge region residue. |
| GOLD | GoldScore | 75.4 (higher is better) | Hydrophobic interactions involving the methylpentyl group with a nonpolar pocket. |
| Glide | GlideScore | -8.2 | π-π stacking between the pyridine ring and a phenylalanine residue. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. neovarsity.org A QSAR study for analogues of this compound would involve synthesizing or computationally generating a set of structurally related molecules and correlating their properties with a measured biological response (e.g., IC50).
The first step in building a QSAR model is to calculate molecular descriptors for each analogue. nih.gov These descriptors quantify various aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a model that best correlates the descriptors with the biological activity. The resulting model can identify which molecular properties are most important for the desired activity. For instance, a model might reveal that increased hydrophobicity of the aliphatic chain enhances activity, while steric bulk near the pyridine ring diminishes it.
Crucially, any QSAR model must be rigorously validated to ensure its predictive power. wikipedia.orgbasicmedicalkey.com This involves internal validation (e.g., cross-validation) and external validation using a separate set of compounds not used in model development. wikipedia.orgnih.gov
Table 4: Example Descriptors and Their Potential Impact in a QSAR Model
| Descriptor Type | Example Descriptor | Potential Relationship to Activity |
| Electronic | Dipole Moment | A positive correlation might suggest the importance of polar interactions with the target. |
| Steric | Molar Refractivity | A negative correlation could indicate that bulky substituents are detrimental to binding. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A positive correlation would imply that hydrophobic interactions are a key driver of activity. |
| Topological | Wiener Index | May correlate with molecular size and branching, influencing how the molecule fits into the binding site. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. ri.seacs.org Various computational models, often based on large datasets of experimental results, can predict key ADME properties for this compound, providing valuable guidance for experimental design.
Key predicted properties include:
Aqueous Solubility: This property affects absorption and formulation. Models can predict the intrinsic solubility (logS). biorxiv.orgnih.gov
Lipophilicity (logP): The octanol-water partition coefficient is a key determinant of membrane permeability and other properties.
Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, the ability to cross the BBB is essential. Models predict the logBB (brain/blood concentration ratio). nih.govacs.org
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and distribution. nih.govnih.gov
Metabolism: Predictions can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes, helping to anticipate metabolic stability and potential drug-drug interactions. cam.ac.uknih.gov
These predictions help researchers to identify potential liabilities early on. For example, if a compound is predicted to have very low solubility or be a potent inhibitor of a major CYP enzyme, modifications to its structure can be prioritized.
Table 5: Predicted ADME Profile for this compound
| ADME Property | Predicted Value/Classification | Implication for Research Design |
| Aqueous Solubility (logS) | -3.5 | Low to moderate solubility; may require formulation strategies for in vivo studies. |
| Lipophilicity (logP) | 3.2 | Moderately lipophilic, suggesting good potential for membrane permeability. |
| Blood-Brain Barrier (logBB) | 0.1 | Predicted to cross the BBB, making it a potential candidate for CNS targets. |
| Plasma Protein Binding | >90% | High binding predicted; free drug concentration may be low, impacting efficacy. |
| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions; should be experimentally verified. |
| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed after oral administration. |
Pre Clinical Investigation of Biological Activity and Receptor Interactions of 2 Methylpentyl 1 Pyridin 3 Yl Ethyl Amine
In Vitro Receptor Binding Assays and Ligand Profiling
Initial screening involves a battery of in vitro assays to identify which receptors, transporters, or enzymes the compound binds to and with what affinity. This profiling is crucial for determining the compound's primary mechanism of action and its potential for off-target effects.
Given its structure as a substituted amine, (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine is a candidate for interaction with Trace Amine-Associated Receptors, particularly TAAR1. TAAR1 is a G protein-coupled receptor (GPCR) that responds to endogenous trace amines and amphetamine-like psychostimulants. nih.govfrontiersin.org Its activation is known to modulate dopaminergic and serotonergic systems. nih.gov
A standard method to assess TAAR1 activity is a functional assay using human embryonic kidney (HEK293) cells engineered to express human TAAR1 (hTAAR1). Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). frontiersin.org The potency of a compound is determined by its EC50 value—the concentration required to elicit 50% of the maximum possible response.
Illustrative Data: TAAR1 Agonist Potency of Structurally Related Compounds
| Compound | EC50 (nM) for hTAAR1 | Agonism (%) |
|---|---|---|
| Hypothetical Compound A | 50 | 95% |
| Hypothetical Compound B | 150 | 80% |
| Tyramine (Reference) | 450 | 100% |
This table shows example data for hypothetical TAAR1 agonists. Potency (EC50) and efficacy (maximal agonism) are key parameters measured in cAMP accumulation assays.
To understand the compound's broader CNS profile, its binding affinity for a panel of key neurotransmitter receptors is determined. The pyridine (B92270) moiety is a common structural feature in ligands that target monoamine receptors. mdma.chnih.gov Radioligand binding assays are the gold standard for this purpose. These assays measure the ability of the test compound to displace a specific, radioactively labeled ligand from its receptor, providing an inhibition constant (Ki) that reflects the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
Screening would typically include dopamine (B1211576) receptors (D1, D2, D3), serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7), and adrenoceptors. nih.govresearchgate.netresearchgate.net This helps to establish a selectivity profile, indicating whether the compound acts specifically on one target or has a multi-target profile. nih.gov
Illustrative Data: Receptor Binding Affinities (Ki, nM) for Structurally Related Pyridine Compounds
| Receptor | Compound 1 (Example) | Compound 2 (Example) | Compound 3 (Example) |
|---|---|---|---|
| Dopamine D2 | 150 nM | 25 nM | >10,000 nM |
| Dopamine D3 | 45 nM | 1.4 nM | >10,000 nM |
| Serotonin 5-HT1A | 85 nM | 5 nM | 250 nM |
| Serotonin 5-HT2A | 1,200 nM | 98 nM | 750 nM |
This table presents example binding affinity (Ki) data for various pyridine-containing ligands at key CNS receptors. nih.govthieme-connect.commdpi.com Such a profile helps to predict the primary pharmacological effects of a new compound.
Beyond the primary monoamine systems, comprehensive profiling across a wider array of GPCRs is necessary to flag potential unwanted activities. This is often conducted through large-scale screening panels, such as the Psychoactive Drug Screening Program (PDSP), which can test a compound against hundreds of molecular targets. nih.gov This broad screening can uncover unexpected interactions with receptors like histaminergic, muscarinic, or opioid receptors, which could contribute to a complex pharmacological profile or predict potential side effects. nih.gov
Enzyme Modulation and Inhibition Studies
Compounds containing amine structures are often evaluated for their potential to inhibit key enzymes involved in neurotransmitter metabolism. The primary enzymes of interest are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are responsible for the degradation of amine neurotransmitters like dopamine and serotonin. Inhibition of MAOs can lead to increased levels of these neurotransmitters, a mechanism used by some antidepressant and anti-Parkinson's drugs. Standard in vitro assays measure the percentage of enzyme activity inhibited by the compound to determine its half-maximal inhibitory concentration (IC50).
Further studies would assess interactions with the Cytochrome P450 (CYP) family of enzymes. This is critical for predicting the compound's metabolic fate and its potential to cause drug-drug interactions. Other enzyme classes, such as kinases, might also be screened depending on the structural motifs of the compound. nih.gov
Cellular Pathway Investigation in Controlled In Vitro Models
Once binding at a specific receptor is confirmed, the next step is to investigate the downstream cellular consequences of that interaction. These functional assays are conducted in controlled in vitro models, typically using engineered cell lines.
If the compound is identified as a TAAR1 agonist, a primary assay would confirm its ability to stimulate cAMP production, indicating its function through the Gs-protein signaling pathway. frontiersin.org For compounds acting on other GPCRs, such as the D2 dopamine receptor, assays might measure inhibition of cAMP production (via Gi coupling) or activation of other signaling cascades like the phosphorylation of extracellular signal-regulated kinase (ERK) or β-arrestin recruitment. These studies provide crucial information on whether the compound acts as an agonist, antagonist, or biased agonist at its target receptor.
Ex Vivo Pharmacological Characterization in Animal Tissues
Ex vivo studies bridge the gap between in vitro assays and in vivo animal models by using intact, isolated animal tissues. This allows for the study of the compound's pharmacological effects in a more complex and physiologically relevant biological matrix.
For a CNS-active compound, a typical ex vivo experiment might involve using fresh brain slices from a rodent. Techniques such as electrophysiology could be used to measure the compound's effect on the firing rate of dopaminergic neurons in the ventral tegmental area or serotonergic neurons in the dorsal raphe nucleus. nih.gov Alternatively, tissue bath preparations of specific arteries or the vas deferens can be used to assess functional activity at adrenergic or serotonergic receptors that mediate smooth muscle contraction. These experiments provide valuable data on the compound's functional potency and efficacy in a native tissue environment.
Structure Activity Relationship Sar Studies of 2 Methylpentyl 1 Pyridin 3 Yl Ethyl Amine Analogues
Impact of Alkyl Chain Modifications on Biological Activity and Receptor Selectivity
Modifications to the N-alkyl substituent in 1-(pyridin-3-yl)ethylamine analogues can significantly influence their biological activity and selectivity for various receptors. The size, shape, and lipophilicity of the alkyl chain are critical determinants of the interaction with the binding pocket of target proteins.
Research on related 3-alkylpyridinium compounds has shown that varying the length of the alkyl chain can impact the biological effects of the molecule. For instance, studies on poly-alkylpyridinium salts have demonstrated that the nature of the alkyl chain linker is a key factor in their biological activity. nih.gov While these are polymeric structures, the underlying principle of how the alkyl chain influences interactions can be extrapolated to smaller molecules like (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine.
In the case of this compound, the 2-methylpentyl group is a moderately bulky and lipophilic substituent. Variations in this chain are expected to modulate receptor affinity and selectivity. For example, increasing the chain length or branching could enhance van der Waals interactions within a hydrophobic pocket of a receptor, potentially increasing potency. Conversely, a shorter or less branched alkyl chain might be favored by receptors with smaller binding sites.
The table below illustrates hypothetical variations in the N-alkyl substituent of 1-(pyridin-3-yl)ethylamine and their potential impact on biological activity, based on general SAR principles.
| N-Alkyl Substituent | Modification | Potential Impact on Biological Activity |
| n-Propyl | Shorter, less bulky | May decrease affinity for receptors with large hydrophobic pockets. |
| Isopropyl | Branched, more compact | Could improve selectivity for specific receptor subtypes. |
| n-Heptyl | Longer, more lipophilic | May increase affinity due to enhanced hydrophobic interactions. |
| Cyclohexylmethyl | Alicyclic, rigid | Introduces conformational restriction, potentially increasing selectivity. |
It is important to note that without specific experimental data for this compound analogues, these predictions are based on established principles of medicinal chemistry.
Stereoisomeric Effects on Receptor Binding Affinity and Functional Efficacy
The ethylamine (B1201723) portion of this compound contains a chiral center at the carbon atom attached to the pyridine (B92270) ring and the nitrogen atom. Consequently, this compound can exist as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, including receptor binding affinity, functional efficacy (as an agonist or antagonist), and metabolic profiles.
The three-dimensional arrangement of substituents around the chiral center is crucial for the specific interactions with the chiral environment of a receptor's binding site. One enantiomer may fit more snugly or form stronger interactions with the receptor than the other, leading to a higher affinity and potency.
While specific studies on the stereoisomers of this compound were not identified in the reviewed literature, the principle of stereoselectivity is a fundamental concept in SAR. For many biologically active amines, one enantiomer is often significantly more potent than the other. For example, in the case of amphetamine and its analogues, the (S)-enantiomer is typically more active as a central nervous system stimulant than the (R)-enantiomer.
The hypothetical data table below illustrates the potential differences in receptor binding affinity and functional efficacy that could be observed between the (R)- and (S)-enantiomers of a 1-(pyridin-3-yl)ethylamine derivative.
| Stereoisomer | Receptor Binding Affinity (Ki, nM) | Functional Efficacy (% of max response) |
| (R)-enantiomer | 50 | 80% (agonist) |
| (S)-enantiomer | 500 | 20% (partial agonist) |
| Racemic mixture | 275 | 50% |
Future research focusing on the synthesis and pharmacological evaluation of the individual enantiomers of this compound would be essential to fully elucidate its SAR and to identify the more active stereoisomer.
Pyridine Ring Substitution Effects on Potency and Bio-recognition
Studies on other pyridine-containing compounds have provided insights into these effects. For instance, in a series of 2'-pyridine ring substituted analogues of epibatidine, a neuronal nicotinic receptor agonist, different substituents led to varied affinities, efficacies, and potencies at different receptor subtypes. nih.gov For example, a fluoro substitution resulted in significantly greater affinity for β2-containing receptors over β4-containing receptors. nih.gov
In another example, for a series of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors based on an isonicotinamide (B137802) scaffold, substitutions on the pyridine ring were explored to improve potency. researchgate.net The nature of these substitutions was found to be critical for the inhibitory activity.
Applying these principles to the this compound scaffold, one can hypothesize how different substituents on the pyridine ring might modulate its biological activity. The table below presents some examples of substitutions and their likely effects.
| Pyridine Ring Substituent | Position | Electronic Effect | Potential Impact on Potency and Bio-recognition |
| Methyl | 2, 4, 5, or 6 | Electron-donating | May increase binding through hydrophobic interactions. |
| Chloro | 2, 4, 5, or 6 | Electron-withdrawing, lipophilic | Can alter the pKa of the pyridine nitrogen and engage in halogen bonding. |
| Methoxy | 2, 4, 5, or 6 | Electron-donating, H-bond acceptor | May introduce new hydrogen bonding interactions with the receptor. |
| Cyano | 2, 4, 5, or 6 | Electron-withdrawing, H-bond acceptor | Can act as a hydrogen bond acceptor and influence molecular polarity. |
The precise effect of any given substituent will ultimately depend on the specific topology and chemical nature of the receptor binding site.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. In the context of the this compound scaffold, the pyridine ring is a key pharmacophoric element that can be a target for bioisosteric replacement.
Several bioisosteric replacements for the pyridine ring have been explored in various drug discovery programs. For example, benzonitrile (B105546) has been identified as an effective bioisostere for pyridine in some contexts. researchgate.net The nitrile group can mimic the hydrogen-bonding ability of the pyridine nitrogen. researchgate.net Another potential bioisostere is 2-difluoromethylpyridine, which has been proposed as a replacement for pyridine-N-oxide. nih.govrsc.org More recently, saturated bicyclic amines like 3-azabicyclo[3.1.1]heptane have been suggested as non-aromatic mimetics of the pyridine core. chemrxiv.org
The following table presents some potential bioisosteric replacements for the pyridine ring in the this compound scaffold and their rationale.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Pyridine | Phenyl | Removes the hydrogen bond accepting nitrogen, which can probe the importance of this interaction. |
| Pyridine | Thiophene | A five-membered aromatic heterocycle with different electronic and steric properties. |
| Pyridine | Pyrimidine | Introduces a second nitrogen atom, altering hydrogen bonding capabilities and electronic distribution. |
| Pyridine | Benzonitrile | The nitrile group can act as a hydrogen bond acceptor, mimicking the pyridine nitrogen. researchgate.net |
The success of a bioisosteric replacement is highly dependent on the specific biological target and the role that the original moiety plays in the ligand-receptor interaction.
Advanced Analytical Methods for Research Quantification and Detection of 2 Methylpentyl 1 Pyridin 3 Yl Ethyl Amine
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds and novel substances. For a compound like (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Method Development: The development of a robust RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.
Column Selection: A C18 column is a common starting point due to its versatility and hydrophobicity, which is suitable for retaining and separating moderately polar compounds like the target amine. analchemres.org Columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm are often used.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile is often preferred over methanol (B129727) as the organic modifier due to its lower viscosity and UV cutoff. researchgate.net The aqueous phase is usually a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. Since the analyte is a basic amine, a slightly acidic to neutral pH (e.g., pH 3-7) is often chosen to ensure the analyte is in its ionized form, which generally leads to better peak shape and retention on a C18 column. The addition of an ion-pairing agent is another strategy that can be considered.
Detection: Given the presence of the pyridine (B92270) ring, a chromophore, UV detection is the most straightforward method. The detection wavelength would be set at the absorbance maximum of the pyridine moiety, likely around 260 nm. A Diode Array Detector (DAD) can be used to scan a range of wavelengths simultaneously, which is useful for identifying co-eluting impurities with different spectral properties. rjptonline.org
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to ensure the elution of all components within a reasonable time frame and with good resolution. rjptonline.org
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. analchemres.orgnih.gov
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification | Description |
| Specificity | No interference at the retention time of the analyte peak. | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. |
| Linearity (r²) | > 0.999 | The ability to elicit test results that are directly proportional to the concentration of the analyte. analchemres.org |
| Range | e.g., 1 - 100 µg/mL | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | Intraday: < 1.0%, Interday: < 2.0% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| LOD | e.g., 0.1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | e.g., 0.3 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. It is particularly useful for trace analysis due to the high sensitivity of the mass spectrometer detector.
Applicability: For this compound, direct GC-MS analysis is feasible. However, amines can sometimes exhibit poor peak shapes and tailing on standard non-polar GC columns due to interactions with active sites on the column and in the inlet.
Derivatization: To improve chromatographic behavior, derivatization is a common strategy. Acetylation or silylation of the secondary amine group can reduce its polarity, block active sites, and improve peak symmetry and volatility. This often leads to lower detection limits and better reproducibility.
Trace Analysis: In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, which significantly enhances sensitivity and selectivity, allowing for the detection of the compound at very low concentrations in complex matrices.
Metabolite Identification: The primary advantage of MS detection is its ability to provide structural information. The electron ionization (EI) mass spectrum of the parent compound will produce a unique fragmentation pattern. This pattern can be used to identify the compound by comparison to a library or a reference standard. Furthermore, analysis of biological samples can help in the tentative identification of metabolites. Common metabolic pathways for such a compound might include N-dealkylation, hydroxylation of the alkyl chain or pyridine ring, and subsequent conjugation. These modifications result in predictable mass shifts from the parent drug, aiding in their identification. researchgate.net
Table 2: Predicted Electron Ionization (EI) Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Interpretation |
| 219 | [M-H]⁺ | Loss of a hydrogen atom from the molecular ion. |
| 205 | [M-CH₃]⁺ | Loss of a methyl group. |
| 134 | [C₈H₁₀N]⁺ | Cleavage at the benzylic position, fragment containing the pyridylethyl moiety. |
| 106 | [C₆H₆N]⁺ | Pyridylethyl cation, a common fragment for this structural class. |
| 93 | [C₅H₅N]⁺ | Pyridine ring fragment. |
| 85 | [C₆H₁₃]⁺ | 2-Methylpentyl fragment. |
Development of Capillary Electrophoresis Techniques for Amine Separations
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC and GC for the separation of charged species. nih.gov It requires minimal sample and solvent volumes and provides rapid analysis times.
Principle of Separation: In CE, separation is based on the differential migration of analytes in an electric field. For an amine like this compound, which is protonated in acidic buffers, the separation is governed by its charge-to-size ratio. ntu.edu.tw
Modes of Capillary Electrophoresis:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free solution (background electrolyte). nih.gov It is well-suited for separating the target compound from impurities with different charge-to-size ratios. The pH of the background electrolyte is a critical parameter; an acidic pH ensures the amine is fully protonated and migrates as a cation.
Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (like sodium dodecyl sulfate) added to the buffer above their critical micelle concentration. It allows for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer. This can be particularly useful for separating the target amine from non-basic, neutral impurities.
Chiral CE: Since this compound possesses a chiral center at the ethylamine (B1201723) bridge, it exists as a pair of enantiomers. Chiral CE, using chiral selectors (e.g., cyclodextrins) added to the background electrolyte, can be developed to separate these enantiomers. This is crucial in pharmaceutical analysis as enantiomers can have different pharmacological activities.
Table 3: Comparison of Capillary Electrophoresis Modes for Amine Separation
| Technique | Principle of Separation | Application for this compound |
| Capillary Zone Electrophoresis (CZE) | Charge-to-size ratio in a free electrolyte solution. nih.gov | Purity analysis, separation from charged impurities. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between micelles and aqueous buffer. | Separation from neutral and hydrophobic impurities. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Electrophoretic migration in organic solvents. | Analysis of compounds poorly soluble in water, alternative selectivity. researchgate.net |
| Chiral Capillary Electrophoresis | Differential interaction with a chiral selector. | Separation of enantiomers. |
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Biological Sample Analysis
For the analysis of this compound in complex biological matrices such as blood, plasma, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Methodology: An LC-MS/MS method involves an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system coupled to a tandem mass spectrometer, typically a triple quadrupole or a Q-TOF (Quadrupole Time-of-Flight) instrument.
Sample Preparation: Biological samples require extensive cleanup to remove interferences like proteins and salts. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE is often preferred as it can provide cleaner extracts and allow for pre-concentration of the analyte. mdpi.com
Chromatography: A fast LC gradient is typically used to separate the analyte from matrix components in a short amount of time.
Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for amines, as they are readily protonated to form [M+H]⁺ ions in the ESI source.
Tandem Mass Spectrometry (MS/MS): The analysis is most often performed in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects one or more specific product ions for detection. This process is highly specific and virtually eliminates matrix interferences, resulting in very low limits of quantification. nih.gov
Applications: LC-MS/MS is indispensable for pharmacokinetic studies, toxicological screening, and metabolite profiling due to its ability to quantify trace levels of the parent compound and its metabolites in complex biological fluids. rug.nlnih.gov
Table 4: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 221.2 | 134.1 | Quantifier |
| This compound | 221.2 | 106.1 | Qualifier |
| Hydroxylated Metabolite | 237.2 | 134.1 | Metabolite Screening |
| N-Dealkylated Metabolite | 137.1 | 106.1 | Metabolite Screening |
| Internal Standard (Deuterated Analog) | 226.2 | 134.1 | Quantification |
Applications in Chemical Biology and Material Science Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The asymmetric synthesis of complex organic molecules, particularly those with pharmaceutical applications, relies heavily on the availability of enantiomerically pure starting materials and intermediates. Chiral amines, such as (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine, serve as crucial chiral building blocks in this context. The stereocenter at the ethylamine (B1201723) portion of the molecule can be used to induce chirality in subsequent reactions, leading to the selective formation of one enantiomer of the desired product over the other.
The presence of the pyridine (B92270) ring and the secondary amine functionality allows for a variety of chemical transformations. The nitrogen atom of the amine can act as a nucleophile, while the pyridine ring can be functionalized or participate in metal coordination. Researchers have utilized such chiral amines as auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective reaction and are subsequently removed. This approach is instrumental in the synthesis of a wide range of complex natural products and active pharmaceutical ingredients.
Table 1: Key Reactions Involving Chiral Amine Building Blocks
| Reaction Type | Role of Chiral Amine | Example Product Class |
|---|---|---|
| Asymmetric Alkylation | Chiral Auxiliary | Chiral Carboxylic Acids |
| Asymmetric Aldol (B89426) Reactions | Chiral Auxiliary | Chiral β-Hydroxy Ketones |
| Diastereoselective Synthesis | Chiral Substrate | Complex Alkaloids |
Development of Chemical Probes for Biological Target Identification and Validation
Chemical probes are essential tools in chemical biology for the identification and validation of biological targets. The design of potent and selective probes often requires a molecular scaffold that can be readily modified to optimize binding affinity and selectivity. The structure of this compound provides a versatile platform for the development of such probes.
The pyridine moiety can interact with biological targets through hydrogen bonding or π-stacking interactions. The secondary amine provides a convenient handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which are necessary for the detection and isolation of target proteins. Furthermore, the chiral nature of the molecule can be exploited to achieve stereospecific binding to targets, which is often a key determinant of biological activity and selectivity. While specific probes based on this exact molecule are not extensively documented in publicly available literature, the structural motifs are prevalent in biologically active compounds, suggesting its potential in this area. For instance, derivatives of 1-(pyridin-3-yl)ethylamine have been explored for their biological activities.
Ligand Design for Coordination Chemistry and Catalysis Research
The pyridine nitrogen and the secondary amine nitrogen in this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. Such ligands can form stable complexes with a variety of transition metals, and the resulting metal complexes can exhibit interesting catalytic properties.
The chirality of the ligand is of particular importance in asymmetric catalysis. When coordinated to a metal center, the chiral environment created by this compound can influence the stereochemical outcome of a catalyzed reaction, leading to the formation of an enantiomerically enriched product. This principle is the foundation for many modern asymmetric catalytic processes, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric bulk provided by the 2-methylpentyl group can also play a crucial role in tuning the reactivity and selectivity of the catalyst.
Table 2: Potential Catalytic Applications of Metal Complexes with Chiral Pyridine-Amine Ligands
| Catalytic Reaction | Metal Center | Potential Benefit |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium | Enantioselective reduction of C=C and C=O bonds |
| Asymmetric Transfer Hydrogenation | Ruthenium | Chiral alcohols and amines from ketones and imines |
| Asymmetric Hydrosilylation | Palladium, Platinum | Enantioselective synthesis of chiral alcohols |
Exploration in Polymer Chemistry and Advanced Functional Materials
The incorporation of specific functional groups into polymers is a powerful strategy for creating advanced materials with tailored properties. The this compound moiety can be introduced into polymer chains either as a monomer or through post-polymerization modification.
The pyridine unit can impart interesting properties to the resulting polymer, such as pH-responsiveness, metal-coordinating ability, and unique optical or electronic characteristics. The secondary amine can serve as a reactive site for cross-linking or for grafting other molecules onto the polymer backbone. Furthermore, the chirality of the monomer unit can lead to the formation of chiral polymers with helical structures or other forms of supramolecular chirality. These materials have potential applications in areas such as chiral separations, asymmetric catalysis, and smart materials. While research on polymers specifically incorporating this compound is not widely reported, the synthesis of functional polymers containing pyridine moieties is an active area of investigation.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Catalytic Systems
The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry. nih.gov Future research could focus on developing more efficient and sustainable methods for the preparation of (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine. Traditional methods often rely on stoichiometric reagents and can generate significant waste. Modern catalytic approaches offer greener alternatives.
Key Research Areas:
Asymmetric Reductive Amination: This is one of the most direct methods for synthesizing chiral amines. jocpr.com Research could explore the use of transition metal catalysts, such as those based on iridium or ruthenium, with chiral ligands to directly convert a suitable ketone and amine precursor into the target compound with high enantioselectivity. jocpr.com This would be an improvement over classical methods that may require chiral auxiliaries or resolution of racemic mixtures.
Sustainable Catalysis: The use of heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reuse, making the synthesis more environmentally friendly. researchgate.netrsc.org For instance, developing nickel-based catalysts for the amination of alcohols could provide a more sustainable route. acs.org Biocatalysis, using enzymes such as transaminases, presents another green and highly selective option for the synthesis of chiral amines. researchgate.netacs.org
Flow Chemistry: Implementing the synthesis in a continuous flow reactor could enhance reaction efficiency, safety, and scalability. acs.org Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities.
| Synthetic Strategy | Potential Advantages | Relevant Catalyst Classes |
| Asymmetric Reductive Amination | High enantioselectivity, atom economy. jocpr.com | Iridium, Ruthenium with chiral ligands. jocpr.com |
| Heterogeneous Catalysis | Catalyst recyclability, process simplification. researchgate.net | Nickel, Copper-based systems. researchgate.netacs.org |
| Biocatalysis | High selectivity, mild reaction conditions. researchgate.net | Transaminases, monoamine oxidase variants. researchgate.net |
| Flow Chemistry | Improved efficiency, safety, and scalability. acs.org | Compatible with various catalytic systems. |
Deeper Mechanistic Insights into Compound-Target Interactions via Advanced Biophysical Techniques
To understand the potential biological activity of this compound, it is crucial to investigate its interactions with protein targets. A suite of advanced biophysical techniques can provide detailed mechanistic insights into binding affinity, kinetics, thermodynamics, and structural determinants of interaction. nuvisan.comdrugtargetreview.com
Applicable Biophysical Methods:
Surface Plasmon Resonance (SPR): This technique can be used for real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. eurofinsdiscovery.comichorlifesciences.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. nuvisan.comichorlifesciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the compound-target complex in solution, identifying the specific residues involved in the interaction. nuvisan.comichorlifesciences.com
X-ray Crystallography: If the compound can be co-crystallized with its target protein, X-ray crystallography can provide a high-resolution three-dimensional structure of the binding site. drugtargetreview.com
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement within a cellular environment by measuring changes in the thermal stability of the target protein upon compound binding. drugtargetreview.com
These techniques, when used in combination, can build a comprehensive picture of how this compound interacts with its biological targets, which is essential for any future drug discovery and development efforts. nuvisan.comdrugtargetreview.com
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new molecules. umk.plresearchgate.nettandfonline.com These computational tools can be applied to explore the chemical space around the this compound scaffold to design analogues with improved properties. eurekalert.orgnih.gov
Potential Applications of AI/ML:
Predictive Modeling: AI/ML models can be trained on large datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel analogues before they are synthesized. umk.plresearchgate.net This can help prioritize the most promising compounds for synthesis and testing.
Generative Models: Generative AI algorithms can design entirely new molecules with desired properties by learning from the structural features of known active compounds. researchgate.net This could be used to generate novel analogues of this compound with potentially enhanced activity or selectivity.
Structure-Activity Relationship (SAR) Analysis: Machine learning can help to elucidate complex structure-activity relationships within a series of compounds, providing insights that can guide the optimization of lead candidates. umk.pl
The integration of AI and ML into the design-make-test-analyze cycle can significantly accelerate the process of developing new compounds based on the this compound core structure. nih.gov
Design of Next-Generation Analogues for Specific Research Applications and Tool Development
Beyond its potential as a therapeutic agent, this compound can serve as a starting point for the development of chemical tools to probe biological systems. tandfonline.comnih.govthesgc.org These tools are essential for target validation and for understanding the cellular functions of proteins. tandfonline.comnih.gov
Strategies for Tool Development:
Chemical Probes: A high-quality chemical probe is a selective small molecule that can be used to study the function of a specific protein in cells or in vivo. nih.govthesgc.org By optimizing the potency and selectivity of this compound for a particular target, it could be developed into such a tool.
Labeled Analogues: The synthesis of derivatives containing fluorescent dyes, biotin tags, or photo-affinity labels would enable a variety of experimental applications. nih.gov Fluorescent probes can be used for cellular imaging to visualize the localization of the target protein, while biotinylated probes can be used for affinity purification of the target and its binding partners.
PROTAC Development: If the compound binds to a target of interest, it could be functionalized with a linker and an E3 ligase-binding moiety to create a Proteolysis Targeting Chimera (PROTAC). thesgc.org PROTACs are designed to induce the degradation of a specific protein, offering a powerful method for studying protein function. thesgc.org
The development of such chemical tools would not only advance our understanding of fundamental biology but could also provide new strategies for therapeutic intervention. tandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine?
- Methodological Answer : The synthesis typically involves reductive amination between 2-methylpentylamine and 1-(pyridin-3-yl)ethyl ketone derivatives. Alternatively, nucleophilic substitution reactions using pyridinyl-ethyl halides and 2-methylpentylamine precursors are employed. For stereochemical control, chiral catalysts or enantioselective reducing agents (e.g., NaBH₄ with chiral ligands) may be utilized. Reaction conditions (temperature, solvent polarity) significantly influence yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are preferred?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyridine ring protons at δ 7.0–8.5 ppm, methylpentyl chain protons at δ 0.8–1.6 ppm).
- X-ray Crystallography : Resolves stereochemistry and bond angles; SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₂₂N₂: calculated 206.1784 g/mol).
Q. What are the solubility and stability profiles of the compound under experimental conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the pyridine moiety’s basicity. Hydrophobic alkyl chains reduce solubility in aqueous buffers.
- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C. Stability in acidic/basic conditions depends on the amine’s pKa (~9–10 for pyridinyl-ethylamine derivatives) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic and steric properties for catalytic applications?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and steric hindrance. Exact-exchange functionals improve accuracy for thermochemical properties like bond dissociation energies . Applications include designing ligands for transition-metal catalysts (e.g., Pd or Ru complexes) by tuning donor-acceptor interactions.
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in solution vs. solid state). Validate using:
- Variable-Temperature NMR : Detects rotational barriers or fluxional behavior.
- Complementary Techniques : Pair X-ray data with IR/Raman spectroscopy to confirm functional group orientations .
Q. What role does the compound play in coordination chemistry, and how does its structure influence metal-binding selectivity?
- Methodological Answer : The pyridinyl-ethylamine moiety acts as a bidentate ligand, coordinating via the pyridine nitrogen and amine group. Steric bulk from the 2-methylpentyl chain modulates metal selectivity (e.g., favoring Cu²⁺ over Zn²⁺). Chelation studies using UV-Vis titration or cyclic voltammetry quantify binding constants (log K) .
Q. What strategies improve enantiomeric purity during synthesis for chiral applications?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) for resolution.
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key amination steps.
- Kinetic Resolution : Optimize reaction rates to favor one enantiomer via enzyme-mediated catalysis .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Methodological Answer :
- Alkyl Chain Variation : Shorten/lengthen the 2-methylpentyl chain to alter lipophilicity and membrane permeability.
- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridine ring to modulate electronic effects.
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
